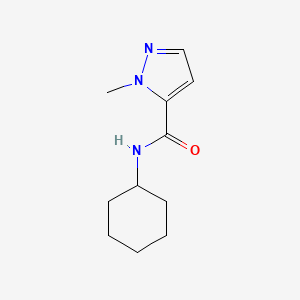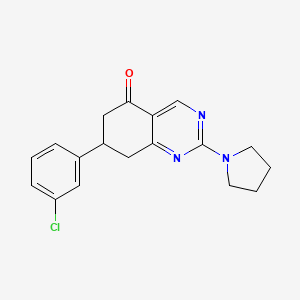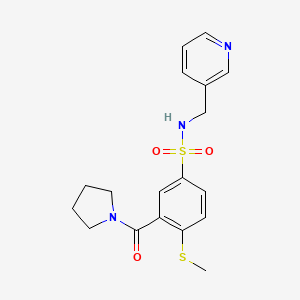
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
Mécanisme D'action
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. By blocking the activation of the NMDA receptor, N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
The blockade of NMDA receptors by N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce pain perception, improve cognitive function, and protect against neurodegeneration. It has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other receptors or neurotransmitter systems. However, one limitation of using N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. Additionally, N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can have off-target effects at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are many potential future directions for research on N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, future research could explore the use of N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide, or N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide, is a selective antagonist of the NMDA receptor that has been extensively studied for its potential applications in scientific research. N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including reducing pain perception, improving cognitive function, and protecting against neurodegeneration. While there are some limitations to using N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments, it remains a valuable tool for investigating the function of NMDA receptors and their role in various physiological and pathological processes.
Applications De Recherche Scientifique
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research to study the role of NMDA receptors in the brain. It has been shown to be a potent and selective antagonist of the NMDA receptor, which allows researchers to investigate the function of this receptor in various physiological and pathological processes. N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been used in studies of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXILZNEFVXMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)


![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)
![N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4777282.png)
![2-(2-furyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4777285.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4777288.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide](/img/structure/B4777296.png)
![8-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4777302.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylene)-N'-ethylthiourea](/img/structure/B4777313.png)
![ethyl 4-methyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4777316.png)
![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4777321.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B4777351.png)